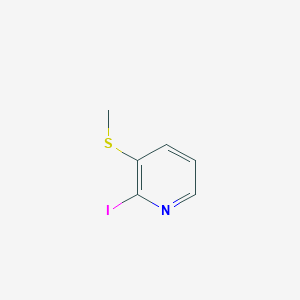
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable nucleophile, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
化学反应分析
Types of Reactions
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2,7-Naphthyridine: The parent compound without the chlorine substitution.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: The compound without the chlorine atom.
8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A similar compound with a bromine atom instead of chlorine.
Uniqueness
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
8-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1,3H,2,4H2,(H,11,12) |
InChI 键 |
PSUCOROPFZXCLP-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


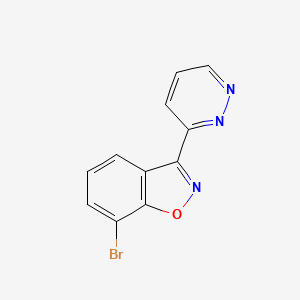


![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
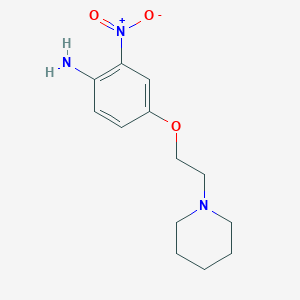
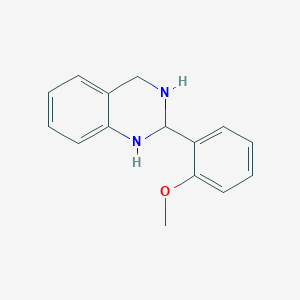
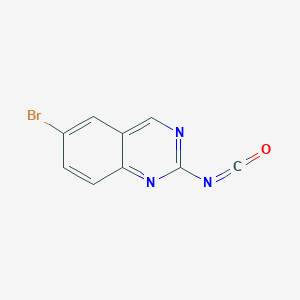

![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
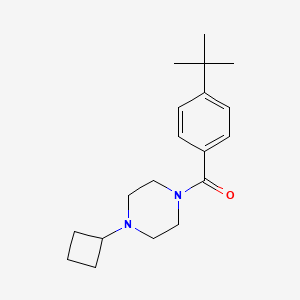
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
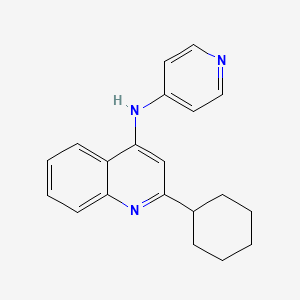
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
